
N1-cycloheptyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-cycloheptyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C25H34N4O3 and its molecular weight is 438.572. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
PET Imaging and Neuroinflammation
One significant application of compounds structurally related to N1-cycloheptyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is in the development of PET (Positron Emission Tomography) imaging agents targeting neuroinflammation markers. A study by Horti et al. (2019) introduced [11C]CPPC, a PET radiotracer specific for CSF1R, a microglia-specific marker. This compound is valuable for imaging reactive microglia and disease-associated microglia in neuropsychiatric disorders, offering insights into neuroinflammation's role in diseases like Alzheimer’s and Parkinson’s. The ability to noninvasively monitor microglial activity aids the development of new therapeutics targeting neuroinflammation (Horti et al., 2019).
Synthesis and Structural Studies
Research on compounds with cyclohepta[c]furan fragments, such as in the study by Kurbatov et al. (2004), explores the synthesis and properties of tetrahydroquinoxalines with spiro-fused oxoindole and cyclohepta[c]furan fragments. These compounds, featuring nitrogen-oxygen triangular systems, are typical of natural cytotoxic compounds, indicating potential for pharmacological applications (Kurbatov et al., 2004).
Polyamine Analogues and Cell Death
Another related study by Ha et al. (1997) investigated polyamine analogues like CPENSpm, demonstrating its selective cytotoxic activity through the induction of programmed cell death (PCD). This process, partly driven by oxidative stress from H2O2 production, showcases the potential of structurally similar compounds in cancer therapy (Ha et al., 1997).
Catalytic Activity in Organic Synthesis
Compounds like N,N'-Bis(furan-2-ylmethyl)oxalamide demonstrate efficacy in promoting Cu-catalyzed N-arylation of anilines and secondary amines, as investigated by Bhunia et al. (2017). This study highlights the utility of such compounds in facilitating the synthesis of pharmaceutically relevant building blocks, showcasing their role in medicinal chemistry (Bhunia et al., 2017).
Receptor Binding and Drug Design
Compounds featuring N-phenylpiperazine derivatives, similar to the queried compound, are explored for their binding mechanisms to α1A-adrenoceptor, providing insights into the design of cardiovascular drugs. Zhao et al. (2015) used molecular docking and affinity chromatography to study the binding mechanism, revealing the role of hydrogen bonds and electrostatic forces in drug-receptor interactions (Zhao et al., 2015).
Eigenschaften
IUPAC Name |
N'-cycloheptyl-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O3/c30-24(25(31)27-20-9-4-1-2-5-10-20)26-19-22(23-13-8-18-32-23)29-16-14-28(15-17-29)21-11-6-3-7-12-21/h3,6-8,11-13,18,20,22H,1-2,4-5,9-10,14-17,19H2,(H,26,30)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWOOKYIYSGQLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 4-({[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B2827237.png)
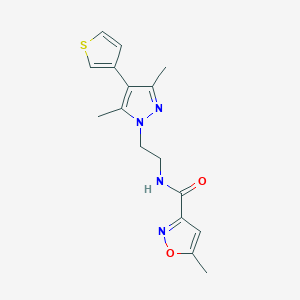
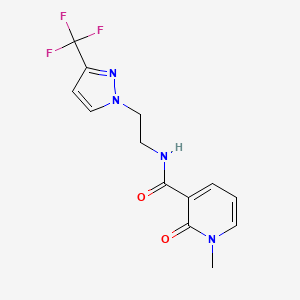

![1-benzyl-N'-[(1E)-(4-methylphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2827245.png)
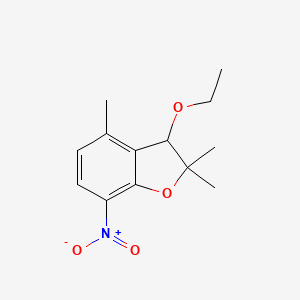
![7-(4-ethoxyphenyl)-2-((2-fluorobenzyl)thio)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2827247.png)

![N-(2-methoxyphenyl)-5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2827250.png)
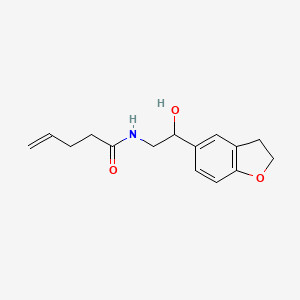
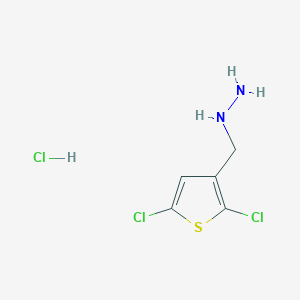

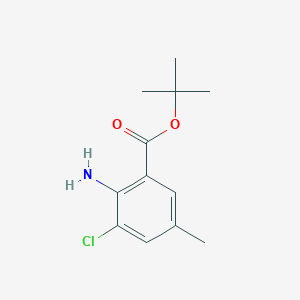
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-5-[(E,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2827257.png)
